5-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide
Description
Properties
IUPAC Name |
5-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-3-21-11-7-5-4-6-10(11)14-17-15(23-18-14)12-8-9-13(22-12)24(19,20)16-2/h4-9,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMCJIARLXGUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(O3)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative. The furan ring can be introduced via a subsequent cyclization reaction, and the sulfonamide group is typically added through sulfonation reactions using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental sustainability of the production methods.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or other oxidizing agents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Antimicrobial activity in analogs (e.g., 4a-4m) correlates with electron-withdrawing substituents (e.g., nitro groups), suggesting that the ethoxy group (electron-donating) in the target compound might prioritize different biological targets .
Synthetic Flexibility :
Pharmacokinetic and ADMET Profiles
Table 2: Predicted ADMET Properties of Selected Analogues
Key Observations:
- The target compound’s moderate solubility and low hepatotoxicity risk (predicted) contrast with C22’s lower solubility and higher CYP2D6 inhibition, suggesting improved safety .
- The ethoxy group may reduce metabolic instability compared to the fluorophenyl group in C22, which is prone to oxidative dehalogenation .
Target Specificity and Binding Affinity
- Antituberculosis Activity: C22 and C29 (–5) exhibit high binding affinity to Mycobacterium tuberculosis enzymes (e.g., enoyl-ACP reductase), attributed to their fluorophenyl and tetrazole groups’ electronic interactions .
- Antimicrobial Targets : Analogs in show activity against Gram-positive bacteria, likely via sulfonamide-mediated folate pathway inhibition . The target compound’s N-methyl group may sterically hinder target engagement compared to unsubstituted sulfonamides.
Biological Activity
5-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula : C₁₅H₁₅N₃O₅S
Molecular Weight : 349.4 g/mol
CAS Number : 1207054-77-0
The structure of this compound features a sulfonamide group, an oxadiazole ring, and a furan moiety, which are known to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which can lead to various pharmacological effects such as diuretic action and potential anticancer activity.
- Receptor Modulation : The oxadiazole moiety may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell proliferation and apoptosis .
Antimicrobial Activity
Research indicates that compounds containing sulfonamide and oxadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains. The exact mechanism often involves inhibition of folate synthesis pathways in bacteria.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For example:
- A compound with a similar structure was tested against multiple cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated that it inhibited cell growth with IC50 values ranging from 10 to 20 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.3 |
| HeLa (Cervical) | 12.7 |
| A549 (Lung) | 18.6 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
- Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. It showed good bioavailability when administered orally .
Q & A
Q. What synthetic strategies are commonly employed for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides). For example, the reaction of 2-ethoxyphenyl-substituted amidoximes with furan-2-sulfonamide derivatives under microwave-assisted conditions can improve yield and reduce side products. Key reagents include EDCI/HOBt for coupling, followed by cyclization using dehydrating agents like PCl₃ .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming regiochemistry, particularly the oxadiazole substitution pattern. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while HPLC with UV detection (e.g., at 254 nm) ensures ≥95% purity. Differential Scanning Calorimetry (DSC) can further confirm crystallinity and thermal stability .
Q. What are the primary physicochemical properties influencing its solubility and bioavailability?
LogP values (calculated via XLogP3) indicate moderate lipophilicity (~3.5), suggesting potential permeability but limited aqueous solubility. Protonation sites (e.g., sulfonamide NH) influence pH-dependent solubility, necessitating formulation studies with co-solvents (e.g., DMSO/PEG mixtures) for in vitro assays. Polar surface area (PSA) analysis (~90 Ų) predicts moderate blood-brain barrier penetration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Systematic substitution of the 2-ethoxyphenyl group (e.g., replacing ethoxy with methoxy or halogens) and modifying the furan-sulfonamide moiety (e.g., N-methyl vs. N-alkyl) can enhance target affinity. For example, fluorination at the phenyl ring improves metabolic stability, while bulkier substituents on the sulfonamide may reduce off-target interactions. Parallel synthesis and high-throughput screening (HTS) are recommended for rapid SAR iteration .
Q. What experimental designs are suitable for resolving contradictory data in its enzyme inhibition assays?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods:
- Biochemical assays : Fluorescence polarization (FP) vs. radiometric assays.
- Cellular assays : Compare potency in isogenic cell lines (wild-type vs. target-knockout).
- Structural validation : Co-crystallization with the target enzyme (e.g., carbonic anhydrase) to confirm binding mode .
Q. What computational approaches predict its binding modes to potential therapeutic targets?
Molecular docking (AutoDock Vina, Glide) with homology-modeled targets (e.g., cyclooxygenase-2) can prioritize high-affinity conformers. Molecular Dynamics (MD) simulations (100 ns trajectories) assess binding stability, while free-energy perturbation (FEP) calculations quantify the impact of substituent modifications. Validate predictions with Surface Plasmon Resonance (SPR) for kinetic binding data .
Q. How can metabolic stability be assessed in preclinical development?
Use liver microsomal assays (human/rodent) to measure intrinsic clearance (CLint). LC-MS/MS identifies major metabolites (e.g., oxidative deethylation of the ethoxy group). CYP450 inhibition assays (3A4, 2D6 isoforms) evaluate drug-drug interaction risks. For in vivo correlation, administer the compound to bile-duct cannulated rats and analyze plasma/bile metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
